Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide
Overview
Description
Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide is a useful research compound. Its molecular formula is C30H27BrN2S2 and its molecular weight is 559.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histological Staining
“Stains-all” is used in histological staining, which is a technique used to visualize and study the microscopic structure of tissues . It helps in highlighting the historical perspectives focused on histological stains and their application in teaching and research .
Gram Staining
The compound is used in Gram staining, a method used in microbiology to differentiate bacterial species into two large groups (Gram-positive and Gram-negative) based on the chemical and physical properties of their cell walls .
Morphological Studies
“Stains-all” can assist in studying the morphology of lamellar structures of semi-crystalline polymers or the domain structures of block copolymers .
In Vivo Staining
In vivo staining is the process of dyeing living tissues. “Stains-all” can be used in this process to color cells or structures that have been removed from their biological context .
Discovery of New Species
Staining techniques using “Stains-all” aid scientists in the discovery of new species as well as the investigation of their genetic composition and evolutionary history .
Development of Novel Products
A breakthrough in staining techniques using “Stains-all” could lead to the development of novel agricultural and industrial products .
Mechanism of Action
Target of Action
Stains-All primarily targets anionic proteins, nucleic acids, anionic polysaccharides, and other anionic molecules . It has a particular affinity for calcium-binding proteins (CaBP) .
Mode of Action
Stains-All interacts with its targets through ionic interactions . It binds to anionic sites on proteins and nucleic acids, leading to a change in its color . The dye is metachromatic, meaning its color changes depending on its contact with other molecules .
Biochemical Pathways
Stains-All affects the visualization of biochemical pathways by differentially staining various biomolecules. It is particularly useful in the study of calcium-binding proteins and their role in various biochemical processes . It also differentiates between highly acidic proteins, which stain blue, and less acidic proteins, which stain pink .
Pharmacokinetics
Therefore, staining is performed in the absence of light and photographed immediately .
Result of Action
The result of Stains-All action is the differential staining of various biomolecules. Highly anionic proteins are stained blue, proteoglycans purple, and anionic proteins pink . RNA is stained bluish-purple, and DNA is stained blue . This allows for the visualization and identification of these molecules in a sample.
Action Environment
The action of Stains-All is influenced by environmental factors such as light and the pH of the staining solution . The dye is light-sensitive, so staining is performed in the absence of light . The staining intensity can be increased by the addition of silver nitrate .
properties
IUPAC Name |
1-ethyl-2-[3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRYMWMMKKRGC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884385 | |
Record name | Stains-all | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide | |
CAS RN |
7423-31-6 | |
Record name | Stains-all | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stains-all | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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